
2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product. Information about the synthesis of a compound can be found in the methods section of scientific papers or in chemical synthesis databases .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The results of these analyses are usually published in scientific papers .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Intermediate for Spiro Compounds : This compound is synthesized as an intermediate in the creation of spiro compounds, which are significant in various chemical syntheses (Hossain et al., 2020).
- Structural Investigation of Tetraketones : It's used in the structural analysis of tetraketones, providing insights into the conformational details and electronic delocalization within the molecule (Silva et al., 2018).
- Selective Iodination Agent : A related compound, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, has been identified as an efficient iodinating agent for synthesizing α-iodoketones from allylic alcohols (Martinez-Erro et al., 2017).
Chemical Reactions and Applications
- Formation of 1,2-Dioxanes : This compound is involved in reactions leading to the formation of 1,2-dioxanes, which are useful in various chemical applications (Nishino et al., 1991).
- Heteroleptic Ni(ii) Complexes : It's used in the synthesis and characterization of heteroleptic Ni(ii) complexes, which have applications in electrocatalysis (Anamika et al., 2020).
- Synthesis of Six-Membered Oxygen Heterocycles : Derivatives of this compound are crucial for the synthesis of six-membered oxygen heterocycles, which are intermediates in creating bioactive molecules with various therapeutic properties (Sharma et al., 2020).
Miscellaneous Applications
- Synthesis of 3-Methylthio-Substituted Furans : It serves as a precursor in the synthesis of 3-methylthio-substituted furans, highlighting its versatility in organic chemistry (Yin et al., 2008).
- Electrocatalytic Oxidation Studies : This compound is involved in electrocatalytic oxidation studies, which are significant for understanding the kinetics and mechanisms of chemical reactions (Cho et al., 1999).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDCYCYFWLPUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

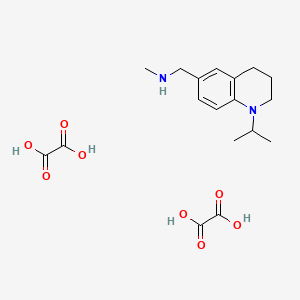

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)
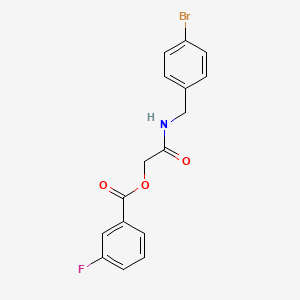
![7-(4-methoxy-1-phenyl-1H-pyrazole-3-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2863960.png)
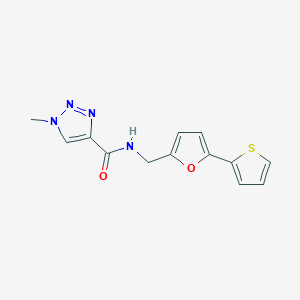
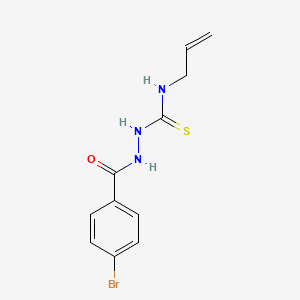
![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)
![6-(Benzimidazol-1-yl)-N-[(E)-2-phenylethenyl]sulfonylpyridine-3-carboxamide](/img/structure/B2863966.png)
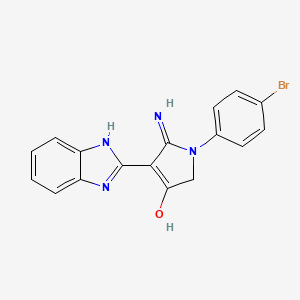
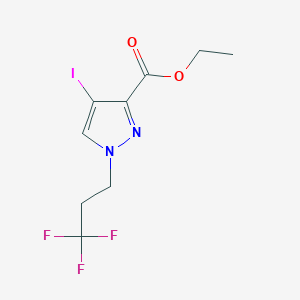
![2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2863972.png)

![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)